(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(bis((hexadecyloxy)carbonyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is important to clarify the exact compound you are interested in for a detailed article.
Vorbereitungsmethoden
Since “N/A” is not a specific compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it
Analyse Chemischer Reaktionen
Without a specific compound, it is impossible to analyze the types of reactions it undergoes, the common reagents and conditions used, or the major products formed. Please specify the compound you are interested in for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
The term “N/A” does not correspond to any known chemical compound, so there are no scientific research applications to describe
Wirkmechanismus
As “N/A” is not a specific compound, there is no mechanism of action to describe. Please specify the compound you are interested in for detailed information on its molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Without a specific compound, it is impossible to compare it with similar compounds or highlight its uniqueness. Please provide the name of a specific compound for a detailed comparison with other similar compounds.
Eigenschaften
Molekularformel |
C54H84N2O9 |
---|---|
Molekulargewicht |
905.3 g/mol |
IUPAC-Name |
(2R)-5-[bis(hexadecoxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C54H84N2O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-41-63-53(61)56(54(62)64-42-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50(57)40-39-49(51(58)59)55-52(60)65-43-48-46-37-31-29-35-44(46)45-36-30-32-38-47(45)48/h29-32,35-38,48-49H,3-28,33-34,39-43H2,1-2H3,(H,55,60)(H,58,59)/t49-/m1/s1 |
InChI-Schlüssel |
UIRPWRRTBAPXPN-ANFMRNGASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)N(C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.